(-)-7-N-methyldibromophakellin

Description

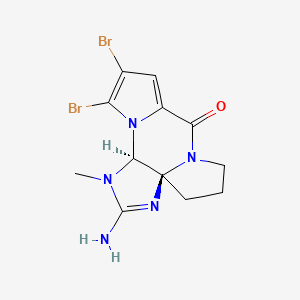

(-)-7-N-Methyldibromophakellin is a brominated pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas, primarily found in specimens collected from Papua New Guinea and Palau Island . This compound belongs to the phakellin family, characterized by a bicyclic pyrrole-imidazole core with bromine substitutions and an N-methyl group at position 5. Its structure confers unique bioactivity, including reported cytotoxicity and antimicrobial properties, though specific mechanisms remain under investigation .

Properties

Molecular Formula |

C12H13Br2N5O |

|---|---|

Molecular Weight |

403.07 g/mol |

IUPAC Name |

(1R,5S)-3-amino-7,8-dibromo-4-methyl-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-2,7,9-trien-11-one |

InChI |

InChI=1S/C12H13Br2N5O/c1-17-10-12(16-11(17)15)3-2-4-18(12)9(20)7-5-6(13)8(14)19(7)10/h5,10H,2-4H2,1H3,(H2,15,16)/t10-,12+/m0/s1 |

InChI Key |

YPAFHZXYEACLQB-CMPLNLGQSA-N |

Isomeric SMILES |

CN1[C@@H]2[C@]3(CCCN3C(=O)C4=CC(=C(N24)Br)Br)N=C1N |

Canonical SMILES |

CN1C2C3(CCCN3C(=O)C4=CC(=C(N24)Br)Br)N=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Phakellin Derivatives

The phakellin alkaloids are distinguished by their bromination patterns and substituent groups. Key analogs of (-)-7-N-methyldibromophakellin include:

Key Findings :

- Bromination significantly influences bioactivity. This compound’s dual bromine atoms enhance its cytotoxicity compared to monobrominated analogs like (-)-7-N-methylmonobromophakellin .

- The N-methyl group at position 7 improves metabolic stability, as seen in its superior antimicrobial activity relative to non-methylated analogs such as 5-bromophakelline .

Comparison with Other Agelas Metabolites

The genus Agelas produces diverse alkaloids, including agelasines and agelagalastatin, which differ in core structure but share ecological roles (e.g., predator deterrence).

Table 2: Comparative Overview of Major Agelas Compounds

Key Findings :

- Unlike agelasines (diterpene alkaloids), this compound lacks a terpene backbone, which may limit its antiplasmodial activity but enhance target specificity in cancer cell lines .

- Agelagalastatin, a phospholipid derivative, exhibits anti-inflammatory properties absent in brominated phakellins, highlighting functional divergence within Agelas metabolites .

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.